![molecular formula C23H21ClFN3O2S B2665257 1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine CAS No. 477869-37-7](/img/structure/B2665257.png)
1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring provides a basic (alkaline) property to the molecule, while the nitro group is typically electron-withdrawing, which could affect the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperazine ring might undergo reactions with acids, while the nitro group could participate in reduction reactions. The sulfanyl group might also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a piperazine ring might make the compound a base, while the nitro group could make the compound more polar .Applications De Recherche Scientifique
Metabolism and Identification in Biological Systems
Research into the metabolism and identification of piperazine derivatives, including compounds similar to "1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine," has been conducted to understand their biotransformation and detection in biological systems. Piperazine compounds, due to their structural diversity, have been studied for their metabolism pathways, leading to the formation of various metabolites. For instance, studies have identified the degradation of the piperazine ring in certain drugs, leading to the formation of specific metabolites (Breyer, Gaertner, & Prox, 1974). Furthermore, the identification of novel metabolites from B-cell lymphoma-2 inhibitors in humans highlights the complex metabolism of piperazine derivatives (Liu et al., 2017).
Applications in Medical Imaging
Piperazine derivatives have found applications in medical imaging, particularly in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. For example, the development of [18F]DASA-23, a novel PET radiopharmaceutical, aims to measure pyruvate kinase M2 levels, a key enzyme in tumor metabolism. This compound has shown potential for non-invasive delineation of low-grade and high-grade gliomas based on the aberrant expression of PKM2 (Patel et al., 2019; Beinat et al., 2020).
Analysis in Forensic Toxicology
The analysis of piperazine compounds in forensic toxicology is crucial for understanding their role in drug-related deaths. Studies have developed methodologies for quantifying novel synthetic opioids, including piperazine derivatives, in biological samples, highlighting their importance in forensic investigations (Papsun et al., 2016).
Pharmacological Effects and Toxicology
Research on the pharmacological effects and toxicology of piperazine derivatives has contributed to a better understanding of their impact on human health. This includes studies on their subjective effects, such as those of trifluoromethylphenyl piperazine (TFMPP), which have been investigated to understand their psychoactive properties (Jan et al., 2010). Additionally, the investigation of adverse reactions and toxicology, including cases of drug-induced dystonia (Reecer, Clinchot, & Tipton, 1993), provides valuable information for healthcare professionals.
Orientations Futures
Propriétés
IUPAC Name |
1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2S/c24-18-6-8-19(9-7-18)31-23-10-5-17(15-22(23)28(29)30)16-26-11-13-27(14-12-26)21-4-2-1-3-20(21)25/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGWVYCQRIOEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)
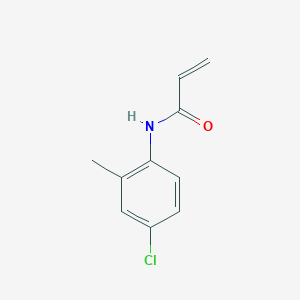
![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)
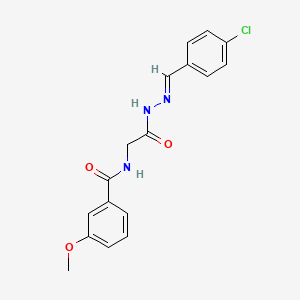
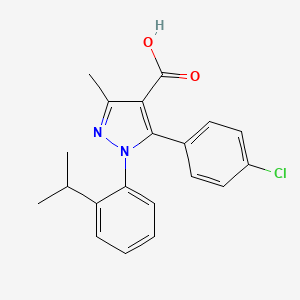
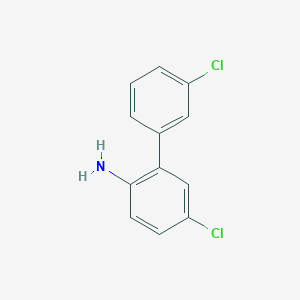


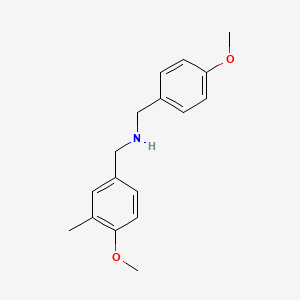
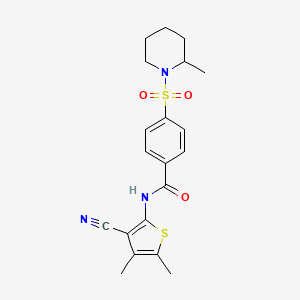
![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)